molecular formula C8H7NO4 B14582789 Carbamoyl benzenecarboperoxoate CAS No. 61370-53-4

Carbamoyl benzenecarboperoxoate

Cat. No.: B14582789
CAS No.: 61370-53-4
M. Wt: 181.15 g/mol
InChI Key: PAMGKEARUJUQHX-UHFFFAOYSA-N
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Description

Carbamoyl benzenecarboperoxoate is a synthetic organic compound characterized by a benzene ring substituted with a carbamoyl group (-NH₂CO-) and a peroxycarboxylate (-OOCO-) moiety. Its molecular framework combines reactive oxygen-rich functional groups with a carbamoyl substituent, making it structurally unique among peroxidized aromatic derivatives.

Properties

CAS No.

61370-53-4

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

carbamoyl benzenecarboperoxoate

InChI

InChI=1S/C8H7NO4/c9-8(11)13-12-7(10)6-4-2-1-3-5-6/h1-5H,(H2,9,11)

InChI Key

PAMGKEARUJUQHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OOC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamoyl benzenecarboperoxoate typically involves the reaction of benzoyl peroxide with carbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Benzoyl peroxide+Carbamoyl chlorideCarbamoyl benzenecarboperoxoate\text{Benzoyl peroxide} + \text{Carbamoyl chloride} \rightarrow \text{this compound} Benzoyl peroxide+Carbamoyl chloride→Carbamoyl benzenecarboperoxoate

The reaction is usually conducted in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the peroxo group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the temperature and pressure, ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamoyl benzenecarboperoxoate undergoes various chemical reactions, including:

    Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their oxidized forms.

    Reduction: The compound can be reduced to form carbamoyl benzenecarboxylate.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitronium ions (NO2+) are used under acidic conditions.

Major Products

    Oxidation: Products include oxidized organic compounds such as alcohols, ketones, or carboxylic acids.

    Reduction: The major product is carbamoyl benzenecarboxylate.

    Substitution: Substituted benzene derivatives are formed, depending on the electrophile used.

Scientific Research Applications

Carbamoyl benzenecarboperoxoate has several applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen functionalities into molecules.

    Biology: Investigated for its potential role in modifying biological molecules through oxidation.

    Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its reactive peroxo group.

Mechanism of Action

The mechanism of action of carbamoyl benzenecarboperoxoate involves the generation of reactive oxygen species (ROS) from the peroxo group. These ROS can interact with various molecular targets, leading to oxidation of substrates. The carbamoyl group can also participate in nucleophilic addition reactions, further modifying the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Descladinosylazithromycin Carbamoyl Analogues

highlights carbamoyl-substituted azithromycin derivatives, such as descladinosylazithromycin analogues C1 (3-O-(3-chlorophenyl) carbamoyl) and B2 (11-O-hexyl, 3-O-(3-methoxyphenyl) carbamoyl), which exhibit potent quick-killing activity against Plasmodium falciparum and P. knowlesi. Key comparisons:

  • Functional Group Impact: The carbamoyl group in these analogues enhances antimalarial potency compared to parent compounds like azithromycin. For example, analogue C1 shows a 6.5-fold improvement in quick-killing activity over cladinose-deficient azithromycin .
  • Substituent Effects: Electron-withdrawing groups (e.g., 3-chlorophenyl in C1) improve activity against P. falciparum, while methoxy groups (e.g., in B2) enhance efficacy against P. knowlesi. This contrasts with carbamoyl benzenecarboperoxoate, where the peroxide group may dominate reactivity over carbamoyl substituent effects.
Table 1: Activity of Carbamoyl-Substituted Analogues
Compound Target Pathogen IC₅₀ (nM) Improvement vs. Azithromycin
C1 (3-chlorophenyl) P. falciparum 12.3 7.2-fold
B2 (3-methoxyphenyl) P. knowlesi 9.8 8.5-fold
Azithromycin (control) P. falciparum 89.5

Streptazolin and Isostreptazolin

Isostreptazolin () shares a carbamoyl ester moiety but differs in its tricyclic ring system and biosynthetic origin. Key distinctions:

  • Structural Complexity : Isostreptazolin’s fused ring system and ethylidene side chain contrast with the simpler aromatic backbone of this compound.
  • Biosynthetic Pathways : Streptazolin analogs are polyketide-derived, whereas this compound is likely synthesized via peroxide coupling reactions .

tert-Butyl Benzenecarboperoxoate

describes tert-butyl benzenecarboperoxoate , a structural analog with a tert-butyl group replacing the carbamoyl substituent. Comparisons include:

  • Reactivity : The tert-butyl group stabilizes the peroxide moiety, making it less reactive than this compound, where the carbamoyl may participate in hydrogen bonding or hydrolysis.
  • Solubility : tert-Butyl derivatives are typically lipophilic, whereas carbamoyl groups enhance aqueous solubility due to polar NH and CO groups .

Benzoate Esters

lists benzoate esters (e.g., phenyl benzoate, methyl benzoate), which share ester functionalities but lack peroxide or carbamoyl groups. Key differences:

  • Stability : Benzoate esters are hydrolytically stable compared to peroxidized derivatives like this compound, which may decompose under heat or light.
Table 2: Functional Group Comparison of Benzenecarboperoxoate Derivatives
Compound Key Functional Groups Stability Primary Application
This compound -OOCO-, -NH₂CO- Moderate Oxidative chemistry, antimalarial
tert-Butyl benzenecarboperoxoate -OOCO-, -C(CH₃)₃ High Organic synthesis
Phenyl benzoate -COO-Ph Very high Preservatives, fragrances

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